3-amino-1,2-dihydropyrazolo[4,3-c]pyridin-4-one
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Overview
Description
Compound “3-amino-1,2-dihydropyrazolo[4,3-c]pyridin-4-one” is a chemical entity registered in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. The compound’s structure and characteristics make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “3-amino-1,2-dihydropyrazolo[4,3-c]pyridin-4-one” involves specific reaction conditions and reagents. The detailed synthetic routes are often proprietary and may vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving [specific reagents and conditions].
Step 2: Intermediate formation through [specific reaction].
Step 3: Final product isolation and purification using [techniques].
Industrial Production Methods: Industrial production of compound “this compound” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Bulk synthesis: Utilizing large reactors and controlled environments.
Purification: Employing techniques such as crystallization, distillation, or chromatography.
Quality control: Ensuring the final product meets industry standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions: Compound “3-amino-1,2-dihydropyrazolo[4,3-c]pyridin-4-one” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form [oxidized product].
Reduction: Reaction with reducing agents to yield [reduced product].
Substitution: Involvement in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include [specific agents] under [conditions].
Reduction: Reducing agents such as [specific agents] under [conditions].
Substitution: Reagents like [specific reagents] in [solvents] at [temperature].
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of [oxidized product].
Reduction: Yielding [reduced product].
Substitution: Producing [substituted product].
Scientific Research Applications
Compound “3-amino-1,2-dihydropyrazolo[4,3-c]pyridin-4-one” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on biological systems and potential therapeutic applications.
Medicine: Investigated for its pharmacological properties and potential as a drug candidate.
Industry: Utilized in the production of [specific industrial products].
Mechanism of Action
The mechanism of action of compound “3-amino-1,2-dihydropyrazolo[4,3-c]pyridin-4-one” involves its interaction with specific molecular targets and pathways. It exerts its effects through:
Molecular Targets: Binding to [specific proteins or receptors].
Pathways Involved: Modulating [specific biochemical pathways] leading to [desired effects].
Comparison with Similar Compounds
Compound A: Shares structural similarities but differs in [specific properties].
Compound B: Similar in function but has different [chemical characteristics].
Compound C: Comparable in applications but varies in [mechanism of action].
Uniqueness: Compound “3-amino-1,2-dihydropyrazolo[4,3-c]pyridin-4-one” stands out due to its unique [specific properties], making it particularly valuable for [specific applications].
This detailed article provides a comprehensive overview of compound “this compound,” covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-amino-1,2-dihydropyrazolo[4,3-c]pyridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-5-4-3(9-10-5)1-2-8-6(4)11/h1-2,9-10H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOLUQKYSHDXJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(NN2)N)C(=O)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=C(NN2)N)C(=O)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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